molecular formula C16H14Cl2N4O B12162975 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide

Katalognummer: B12162975
Molekulargewicht: 349.2 g/mol
InChI-Schlüssel: ATKYJDDOJXHYBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide is a novel chemical compound offered for research purposes. It is built around the [1,2,4]triazolo[4,3-a]pyridine scaffold, a structure recognized in medicinal chemistry for its diverse biological activities . Compounds featuring this core have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme considered a promising target in cancer immunotherapy . The 1,2,4-triazole ring acts as an effective heme-binding group, enabling the inhibition of the catalytic (holo-) form of the IDO1 enzyme . This mechanism can potentially reverse tumor-mediated immunosuppression. Furthermore, derivatives of this heterocyclic system have also been investigated as positive allosteric modulators of metabotropic glutamate receptor 2 (mGluR2), highlighting their potential application in neuroscience research for disorders such as anxiety, schizophrenia, and cognitive diseases . The structural combination of the triazolopyridine unit with a dichlorophenylbutanamide side chain suggests potential for interaction with multiple biological targets. This product is intended for research use only (RUO) and is not for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to investigate its full pharmacological profile, including mechanism of action, selectivity, and pharmacokinetic properties.

Eigenschaften

Molekularformel

C16H14Cl2N4O

Molekulargewicht

349.2 g/mol

IUPAC-Name

N-(2,5-dichlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H14Cl2N4O/c17-11-7-8-12(18)13(10-11)19-16(23)6-3-5-15-21-20-14-4-1-2-9-22(14)15/h1-2,4,7-10H,3,5-6H2,(H,19,23)

InChI-Schlüssel

ATKYJDDOJXHYBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of 3-Aminopyridine with Hydrazine Derivatives

A common approach involves reacting 3-aminopyridine with hydrazine derivatives under acidic or basic conditions. For example:

  • Reagents : 3-Aminopyridine, methyl hydrazinecarbimidate

  • Conditions : Reflux in ethanol (12 h, 80°C)

  • Mechanism : Nucleophilic attack followed by cyclodehydration yields the triazole ring.

Example Protocol :
A mixture of 3-aminopyridine (1.0 eq) and methyl hydrazinecarbimidate (1.2 eq) in ethanol was refluxed for 12 hours. The product was isolated via vacuum filtration (Yield: 72%, m.p. 145–148°C).

Alternative Routes Using Cyanamide Reagents

Dimethyl N-cyanodithioiminocarbonate has been employed to introduce the triazole moiety:

  • Reagents : 4-Chloropyridine-3-sulfonamide, dimethyl N-cyanodithioiminocarbonate

  • Conditions : Reflux in acetone with K₂CO₃ (18 h)

  • Work-Up : Acidification to pH 7 precipitates the intermediate, which is cyclized with hydrazine.

Butanamide Chain Introduction

The butanamide linker is introduced via alkylation or acyl chloride intermediates.

Alkylation of the Triazole-Pyridine Intermediate

  • Reagents : 4-Bromobutanoyl chloride, triazole-pyridine intermediate

  • Conditions : Dry DCM, 0°C to room temperature, 6 h

  • Base : Triethylamine (3.0 eq) to scavenge HBr

  • Yield : ~65% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Carboxylic Acid Activation

For amide bond formation, the carboxylic acid is activated using coupling agents:

Activation Method Reagents Solvent Yield
EDCl/HOBtEDCl (1.5 eq), HOBt (1.5 eq)DMF78%
HATUHATU (1.2 eq), DIPEA (3.0 eq)THF82%

Procedure :
The triazole-pyridine carboxylic acid (1.0 eq) was dissolved in THF, followed by HATU and DIPEA. After 30 minutes, 2,5-dichloroaniline (1.1 eq) was added, and the reaction stirred at room temperature for 24 hours. The crude product was purified via recrystallization (ethanol/water).

Amide Bond Formation with 2,5-Dichloroaniline

Direct coupling of the activated acid with 2,5-dichloroaniline is the final critical step.

Schotten-Baumann Reaction

  • Reagents : Butanoyl chloride derivative, 2,5-dichloroaniline

  • Conditions : Biphasic system (NaOH(aq)/dichloromethane), 0°C, 2 h

  • Yield : 70% after extraction and solvent evaporation.

Microwave-Assisted Coupling

Recent advancements utilize microwave irradiation to accelerate reaction kinetics:

  • Conditions : 100°C, 300 W, 20 minutes

  • Catalyst : DMAP (0.1 eq)

  • Advantage : Reduces reaction time from hours to minutes while maintaining yields (~80%).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate)

  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) for >98% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.81 (s, 1H, triazole-H), 7.40 (d, 1H, pyridine-H), 7.33 (d, 2H, dichlorophenyl-H)

  • IR : 1648 cm⁻¹ (C=O stretch), 1329 cm⁻¹ (SO₂).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
EDCl/HOBt couplingHigh yield, mild conditionsRequires anhydrous solvents
Microwave-assistedRapid, energy-efficientSpecialized equipment needed
Schotten-BaumannSimple work-upLower yields compared to modern methods

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorphenyl)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

    Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Lösungsmittel.

    Substitution: Nucleophile (Amine, Thiole), basische Bedingungen, Lösungsmittel wie Dimethylformamid (DMF).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte Derivate, reduzierte Analoga und substituierte Verbindungen, bei denen verschiedene funktionelle Gruppen die Halogenatome ersetzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorphenyl)butanamid umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen und Pfaden. Der Triazolopyridin-Kern und die Dichlorphenylgruppe ermöglichen es der Verbindung, an Enzyme, Rezeptoren und andere Proteine zu binden und deren Aktivität zu modulieren. Dies kann zur Hemmung wichtiger biologischer Prozesse führen, z. B. der Zellproliferation bei Krebs oder des mikrobiellen Wachstums bei Infektionen.

Wirkmechanismus

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The triazolopyridine core and dichlorophenyl group enable the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation in cancer or microbial growth in infections.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-phenylbutanamid: Fehlt die Dichlorphenylgruppe, was zu einer anderen biologischen Aktivität und chemischen Eigenschaften führt.

    4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorphenyl)butanamid: Ähnliche Struktur, aber mit einem anderen Substitutionsmuster am Phenylring, was zu Variationen in der Aktivität und Reaktivität führt.

    4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorphenyl)butanamid: Ein weiteres Isomer mit unterschiedlicher Positionierung der Chloratome, das seine Interaktion mit biologischen Zielstrukturen beeinflusst.

Einzigartigkeit

Die Einzigartigkeit von 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorphenyl)butanamid liegt in seinem spezifischen Substitutionsmuster, das seine Fähigkeit verbessert, mit einer Vielzahl von biologischen Zielstrukturen zu interagieren.

Biologische Aktivität

The compound 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide is a member of the triazolo-pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure can be represented as follows:

  • Molecular Formula : C16H15Cl2N5
  • Molecular Weight : 365.22 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that compounds within the triazolo-pyridine family exhibit a range of biological activities through various mechanisms:

  • Inhibition of Kinases : Many derivatives have been identified as potent inhibitors of specific kinases. For instance, compounds similar to the one in focus have shown inhibition against c-Met kinase, which is implicated in cancer progression and metastasis. The IC50 values reported for such compounds are often in the nanomolar range, indicating high potency .
  • Modulation of Immune Response : Other studies have highlighted the ability of triazolo-pyridines to inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. For example, a related compound demonstrated an IC50 of 92.3 nM in this context .
  • Antitumor Activity : The compound has shown promising results against various cancer cell lines. In vitro studies demonstrate significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values indicating effective dose-response relationships .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 Values (μM)Reference
Antitumor ActivityA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74
PD-1/PD-L1 InhibitionHep3B/CD3 T Cells0.0923
c-Met Kinase Inhibition-0.048

Case Studies and Research Findings

Several studies have explored the biological activity of triazolo-pyridine derivatives:

  • Study on Antitumor Activity : A study evaluated a series of triazolo-pyridine compounds for their antitumor properties against multiple cancer cell lines. The findings indicated that specific substitutions on the triazole ring significantly enhanced potency against tumor cells .
  • Immunotherapeutic Potential : Another research effort focused on the immunomodulatory effects of these compounds, particularly their ability to enhance T-cell responses by inhibiting PD-1/PD-L1 interactions. This study suggests potential applications in cancer immunotherapy .

Q & A

Basic: What are the common synthetic routes for preparing 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide?

The synthesis typically involves multi-step organic reactions, including:

  • Oxidative cyclization : Formation of the triazolopyridine core via oxidation of hydrazine intermediates. Sodium hypochlorite (NaClO) in ethanol at room temperature is a green chemistry approach, yielding 73% isolated purity after extraction and alumina purification .
  • Amide coupling : Reaction of the triazolopyridine intermediate with 2,5-dichloroaniline derivatives under conditions optimized for pH, solvent (e.g., DMF), and catalysts like EDCI/HOBt .
    Key validation : NMR and HPLC ensure structural fidelity and purity (>95%) .

Advanced: How can reaction conditions be optimized for higher yield and reduced byproducts in the synthesis of this compound?

  • Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (temperature, solvent, stoichiometry). For example, ethanol as a solvent in oxidative cyclization minimizes hazardous waste .
  • Process monitoring : Real-time HPLC tracking identifies byproducts (e.g., unreacted hydrazines) early, enabling adjustments like extended reflux times or catalyst addition .
  • Case study : Substituting Cr(VI) oxidants with NaClO improved yield from ~50% to 73% while adhering to green chemistry principles .

Basic: What biological activities are associated with triazolopyridine derivatives like this compound?

Triazolopyridines exhibit:

  • Antimicrobial activity : Structural analogs show inhibition against bacterial strains (e.g., E. coli, S. aureus) via membrane disruption .
  • Anticancer potential : Similar compounds interfere with kinase signaling pathways (e.g., EGFR inhibition) .
  • Neuroactive properties : Modulation of GABA receptors has been observed in related triazolopyridines .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Substituent analysis : Compare analogs with varying substituents on the dichlorophenyl group. For example:
    • 2,5-Dichloro substitution enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration vs. 3,4-dichloro analogs .
    • Replacing the butanamide linker with shorter chains reduces cytotoxicity but lowers solubility .
  • Computational modeling : Molecular docking predicts binding affinity to targets like PARP-1 (ΔG = -9.8 kcal/mol) .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry of the triazole ring (e.g., 1H NMR δ 8.2–8.5 ppm for pyridinium protons) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted intermediates) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced: How can contradictory biological data across studies be resolved?

  • Meta-analysis : Compare datasets using standardized assays (e.g., IC50 values in MTT vs. ATP-based cytotoxicity assays). For instance, discrepancies in IC50 values (e.g., 2 µM vs. 10 µM) may arise from cell line variability (e.g., HeLa vs. MCF-7) .
  • Dose-response validation : Repeat experiments under controlled conditions (fixed serum concentration, passage number) to minimize batch effects .

Basic: What green chemistry principles apply to the synthesis of this compound?

  • Solvent selection : Ethanol replaces toxic solvents (e.g., DCM) in oxidative cyclization, reducing environmental impact .
  • Catalyst choice : NaClO avoids heavy metals (e.g., Cr) while maintaining efficiency .
  • Waste minimization : Column-free purification via alumina plugs reduces solvent use by 40% .

Advanced: What computational tools can predict the compound’s pharmacokinetics and toxicity?

  • ADMET prediction : Software like SwissADME estimates bioavailability (TPSA = 85 Ų, high GI absorption) and hepatotoxicity (CYP3A4 inhibition risk) .
  • Molecular dynamics simulations : Model blood-brain barrier permeability (e.g., P-gp efflux ratio <2 indicates CNS penetration) .

Basic: How is the compound’s stability assessed under storage and experimental conditions?

  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC (e.g., <5% degradation indicates shelf-stability) .
  • Solution stability : Assess in PBS (pH 7.4) at 37°C; precipitation or hydrolysis signals formulation challenges .

Advanced: What strategies mitigate off-target effects in biological assays?

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
  • Proteome-wide analysis : Use thermal shift assays to detect non-specific protein interactions .
  • Prodrug design : Introduce metabolically labile groups (e.g., esters) to limit systemic exposure .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.